Furfuraloxim

Übersicht

Beschreibung

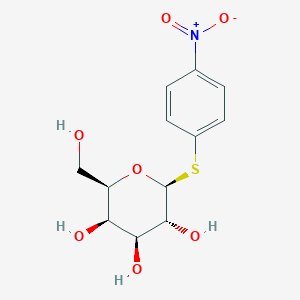

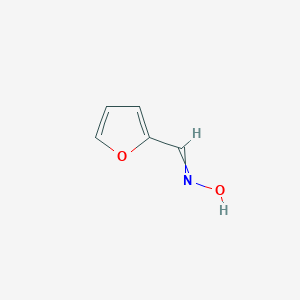

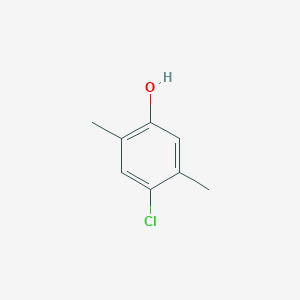

2-furaldehyde oxime is an organic compound derived from furfural, a naturally occurring chemical found in various agricultural byproducts such as corncobs, oat, and wheat bran . This compound is characterized by the presence of an oxime functional group attached to the furan ring, making it a versatile intermediate in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Saubere Synthese

Furfuraloxim (FO) kann sauber durch Ammoxidation von Furfural in der flüssigen Phase über Titanosilikat-Katalysatoren synthetisiert werden . Dieser Prozess beinhaltet den Hydroxylaminweg und den Iminweg. Der Hydroxylaminweg ist für die Bildung des Zielprodukts (FO) verantwortlich, während der Iminweg zur Bildung unerwünschter Produkte wie 2-Furrylamid und 2-Furansäure führt .

Nachhaltiges und vielseitiges Plattformmolekül

Furfural, von dem this compound abgeleitet ist, wurde als eine der vielversprechendsten chemischen Plattformen identifiziert, die direkt aus Biomasse gewonnen werden . Es ist ein erneuerbares und vielseitiges Plattformmolekül für die Synthese von Chemikalien und Brennstoffen .

Hydrierung von Furfural

Die Hydrierung von Furfural ist eine der vielseitigsten Reaktionen, um furanische Komponenten zu Biokraftstoffen aufzuwerten . Dieser Prozess kann zu einer Vielzahl von Folgeprodukten führen, wie (Tetrahydro)furfurylalkohol, 2-Methyl-(Tetrahydro)furan, Lactone, Levulinate, Cyclopentanon (l) oder Diole usw. .

Produktion von Biokraftstoffen

this compound kann bei der Produktion von Biokraftstoffen verwendet werden. Die Umwandlung von Biomasse in wertvolle Produkte unter wettbewerbsfähigen Bedingungen erfordert den Einsatz neuer katalytischer Verfahren . Furfural und damit auch this compound spielen eine entscheidende Rolle bei dieser Transformation .

Chemische Wege zur Umwandlung von Furfural

this compound ist an den wichtigsten chemischen Wegen zur Umwandlung von Furfural in Chemikalien, Biokraftstoffe und Additive beteiligt . Diese Wege werden nicht nur industriell produziert, sondern haben auch ein hohes Potenzial für die Kommerzialisierung als Rohstoffe

Wirkmechanismus

Target of Action

Furfural oxime, also known as 2-Furaldoxime, Furfuryl oxime, 2-Furfuraldoxime, 2-Furancarboxaldehyde, oxime, or 2-furaldehyde oxime, is a compound that primarily targets titanosilicate catalysts . These catalysts play a crucial role in the liquid-phase ammoximation of furfural, a process that leads to the formation of furfural oxime .

Mode of Action

The interaction of furfural oxime with its targets involves two main routes: the hydroxylamine route and the imine route . The hydroxylamine route is responsible for the formation of the target product, furfural oxime, while the imine route leads to the formation of undesired products such as 2-furylamide and 2-furoic acid .

Biochemical Pathways

The biochemical pathways affected by furfural oxime are primarily related to the conversion of furfural into bio-chemicals . This conversion process can lead to the production of high-value-added chemicals, including furfurylamine, C6 carboxylic acid (i.e., furandicarboxylic acid), furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .

Pharmacokinetics

The catalytic performance of titanosilicate catalysts in the synthesis of furfural oxime is known to depend greatly on the operating conditions of the reaction . This suggests that the bioavailability of furfural oxime may be influenced by factors such as the reaction environment and the presence of specific catalysts .

Result of Action

The primary result of the action of furfural oxime is the conversion of furfural into a variety of bio-chemicals . This conversion process, facilitated by the interaction of furfural oxime with titanosilicate catalysts, can lead to the production of valuable chemicals that have potential applications in various industries .

Action Environment

The action, efficacy, and stability of furfural oxime are influenced by various environmental factors. For instance, the decomposition of hydroxylamine and the non-catalytic oxidation of furfural can be effectively suppressed in titanosilicate-catalyzed ammoximation when water is employed as the solvent and hydrogen peroxide is added dropwise into the reaction system . This suggests that the reaction environment plays a crucial role in determining the effectiveness and stability of furfural oxime .

Biochemische Analyse

Biochemical Properties

Furfural Oxime plays a significant role in biochemical reactions. It is involved in the chemo-catalytic and/or bio-catalytic conversion into high-value-added chemicals, including furfurylamine, C6 carboxylic acid, i.e., furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone . The nature of these interactions involves the hydroxylamine route and the imine route .

Cellular Effects

Furfural Oxime has profound effects on various types of cells and cellular processes. It induces the accumulation of reactive oxygen species (ROS) in Saccharomyces cerevisiae . This accumulation leads to cellular damage, including damage to mitochondria and vacuole membranes, the actin cytoskeleton, and nuclear chromatin .

Molecular Mechanism

The molecular mechanism of Furfural Oxime involves the hydroxylamine route and the imine route . The hydroxylamine route accounts for the formation of the target product (Furfural Oxime), while the imine route leads to the formation of undesired products such as 2-furylamide and 2-furoic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furfural Oxime change over time. Thermochemistry results suggest that furfural hydrogenation to form furfuryl alcohol is spontaneous up to a temperature of 523 K, but beyond this temperature, the reaction becomes a nonspontaneous process .

Metabolic Pathways

Furfural Oxime is involved in several metabolic pathways. It is derived from hemi-cellulose and can be further converted to fossil fuel alternatives and valuable chemicals due to its highly functionalized molecular structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2

Eigenschaften

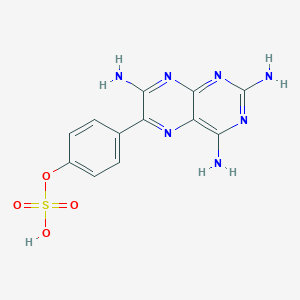

IUPAC Name |

N-(furan-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-6-4-5-2-1-3-8-5/h1-4,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTMLDBQFLIQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061521 | |

| Record name | 2-Furancarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-47-7 | |

| Record name | Furfural oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furancarboxaldehyde, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxaldehyde, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![METHYL N-[3-(ACETYLAMINO)-4-[(2-CHLORO-4-NITROPHENYL)AZO]PHENYL]-N-(3-METHOXY-3-OXOPROPYL)-BETA-ALANINATE](/img/structure/B74091.png)

![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B74093.png)